6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZRWPPFCQRGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-chloropyridazin-3-yl hydrazone with [bis(acetoxy)iodo]benzene in dichloromethane at room temperature. The reaction mixture is stirred for 2-3 hours, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The excess solvent is then removed under reduced pressure, and the resulting solid product is purified by recrystallization from aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyridazine derivatives, including 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives of triazolo-pyridazine were evaluated for their inhibitory activity against c-Met kinase and demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compound from these studies exhibited IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating strong potential as an anticancer agent .
Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In particular, the inhibition of c-Met kinase is noteworthy due to its role in tumor growth and metastasis. The compound showed comparable activity to known inhibitors, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Synthetic Pathways
The synthesis of this compound involves several steps beginning from simpler precursors. A notable method includes the cyclization of 4-amino-1,2,4-triazole derivatives with appropriate aromatic compounds under controlled conditions to yield the desired product with high purity and yield .
Structural Characteristics
The molecular formula of this compound is C12H9ClN4O, with a molecular weight of 260.68 g/mol. Its unique triazole and pyridazine rings contribute to its biological activity by facilitating interactions with target proteins through hydrogen bonding and π-π stacking interactions .
Neurological Disorders
The pyridazine scaffold has been explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate central nervous system (CNS) targets effectively . Compounds similar to this compound have been studied for their neuroprotective effects and ability to influence neurotransmitter systems.
Anti-inflammatory Properties
There is emerging evidence that triazolo-pyridazine derivatives may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This suggests a dual role where these compounds could potentially be developed for both anticancer and anti-inflammatory therapies .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study on c-Met Inhibition | Evaluate cytotoxicity against cancer cell lines | Significant cytotoxicity observed; IC50 values: A549 - 1.06 μM; MCF-7 - 1.23 μM |
| Synthesis Research | Develop synthetic routes for triazolo-pyridazines | High yield synthesis achieved; structural elucidation confirmed through NMR |
| Neurological Application Study | Assess CNS penetration | Compounds demonstrated ability to cross blood-brain barrier; potential neuroprotective effects noted |
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Chlorine at position 6 is a common feature, but substitutions at position 3 (e.g., benzyl, fluorophenyl) alter lipophilicity and steric bulk .
Biological Activity
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 7190-82-1) is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 260.68 g/mol
- Functional Groups : Contains a chloro group and a methoxyphenyl group, contributing to its unique reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Several studies have demonstrated its potential as an antiproliferative agent.
Antiproliferative Activity
A notable study synthesized various derivatives of [1,2,4]triazolo[4,3-b]pyridazines and evaluated their antiproliferative effects against different cancer cell lines. The compound with a similar structure but with a 3-amino-4-methoxyphenyl moiety (referred to as compound 4q ) exhibited significant activity:
| Cell Line | IC Value (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
These values indicate that compound 4q is comparable to Combretastatin A-4 (CA-4), a well-known antitubulin agent, which has an IC range of 0.009–0.012 μM against these cell lines .
The mechanism by which this compound exerts its antiproliferative effects involves:
- Inhibition of Tubulin Polymerization : The compound effectively disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.
- Cell Cycle Arrest : Studies showed significant cell cycle arrest in A549 cells treated with the compound, indicating its potential as an antitumor agent through interference with mitotic processes .
Case Studies and Research Findings
Several research efforts have focused on the synthesis and biological evaluation of triazolopyridazine derivatives:
- Synthesis and Evaluation : A study synthesized a series of [1,2,4]triazolo[4,3-b]pyridazines and assessed their antiproliferative activities. The results highlighted the importance of substituents on the phenyl ring in modulating biological activity.
- Comparative Analysis : In comparative studies with other known compounds (such as CA-4), this compound demonstrated promising results that warrant further investigation into its structure-activity relationships (SAR).
Q & A
Q. What are the established synthetic routes for 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:
- Step 1 : Condensation of 3,6-dichloropyridazine with hydrazine derivatives to form 6-chloro-3-hydrazinopyridazine intermediates.
- Step 2 : Reaction with 4-methoxybenzaldehyde to generate a hydrazone intermediate.
- Step 3 : Oxidative cyclization using reagents like iodobenzene diacetate (IBD) or Br₂/AcOH to form the triazole ring . Yields vary (e.g., 48% for analogous derivatives), depending on reaction conditions and substituents .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]⁺ at m/z 245.0588 vs. calculated 245.0594) .
- IR Spectroscopy : Identifies functional groups (e.g., C–Cl stretching at ~771 cm⁻¹ and aryl C–H vibrations at ~3069 cm⁻¹) .
- ¹H NMR : Resolves substituent environments (e.g., methoxy protons at δ ~3.8 ppm) .
- X-ray Crystallography : Validates planarity and intermolecular interactions (e.g., π-π stacking distance of 3.699 Å) .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data may be limited, general precautions include:
- Using personal protective equipment (gloves, lab coat, goggles).
- Avoiding inhalation or skin contact; wash with copious water if exposed .
- Storing in a dark, dry environment at 2–8°C to ensure stability .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields during synthesis?
Yield discrepancies often arise from:
- Oxidant selection : IBD or lead tetraacetate may improve efficiency over Br₂/AcOH due to milder conditions .
- Solvent choice : Dichloromethane enhances intramolecular cyclization vs. polar solvents .
- Purification methods : Column chromatography or recrystallization can mitigate byproduct interference . Systematic optimization of temperature, stoichiometry, and reaction time is critical .
Q. What challenges arise in crystallographic analysis of triazolopyridazine derivatives?
Key issues include:
- Nonplanar tricyclic cores : Steric hindrance from substituents (e.g., fluorophenyl groups) induces twisted conformations, complicating data refinement .
- Weak C–Cl bonding : Anomalous bond lengths (e.g., 1.732 Å) require high-resolution data for accurate modeling .
- Hydrogen bonding networks : Intramolecular C–H⋯N interactions and π-π stacking necessitate advanced software (e.g., SHELXL) for refinement .
Q. How can derivatives be rationally designed for enhanced bioactivity?
Strategies include:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -CF₃) to improve binding affinity to targets like c-Met/Pim-1 kinases .
- Molecular docking : Pre-screening derivatives against enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to predict interactions .
- Biological assays : Prioritize derivatives with low IC₅₀ values in cytotoxicity screens (e.g., HeLa cells via MTT assay) .
Q. What methods optimize reaction conditions for scalable synthesis?
- Catalyst screening : Palladium or copper catalysts enhance coupling reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .
- Protecting groups : Use of acetyl or benzyl groups minimizes side reactions during functionalization .
Methodological Notes
- Contradiction Analysis : Compare XRD data across derivatives to identify steric/electronic effects on crystallinity .
- Advanced Characterization : Pair NMR with NOESY or COSY to resolve conformational dynamics in solution .
- Safety Compliance : Regularly consult updated SDS sheets for decomposition products (e.g., HF, HCl under fire) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
